molecular formula C12H12N2O3Se B10764579 [2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate

[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate

Cat. No.: B10764579
M. Wt: 311.21 g/mol
InChI Key: YJLOEJJBOLNYTM-UHFFFAOYSA-N
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Description

[2-(2-Selenocyanatoethylcarbamoyl)phenyl] acetate is a selenium-containing organic compound. Selenium is an essential trace element known for its role in various biological processes, including antioxidant defense and thyroid hormone metabolism. Compounds containing selenium, such as this compound, have garnered interest due to their potential therapeutic applications, particularly in cancer prevention and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate typically involves the reaction of phenyl acetate with selenocyanate-containing reagents. One common method is the reaction of phenyl acetate with potassium selenocyanate in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction proceeds through nucleophilic substitution, where the selenocyanate group replaces a leaving group on the phenyl acetate molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Selenocyanatoethylcarbamoyl)phenyl] acetate undergoes various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenol-containing products.

    Substitution: The selenocyanate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like primary amines or thiols can be used under mild conditions, often in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenol-containing products.

    Substitution: Products with substituted nucleophiles replacing the selenocyanate group.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate is used as a precursor for synthesizing other selenium-containing compounds. Its unique reactivity makes it valuable for studying selenium chemistry and developing new selenium-based materials.

Biology

Biologically, this compound has shown potential as an antioxidant due to its ability to scavenge reactive oxygen species (ROS). It is also being investigated for its role in modulating redox-sensitive biological pathways.

Medicine

In medicine, this compound has demonstrated anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in various cancer cell lines .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and as an additive in materials requiring antioxidant properties.

Mechanism of Action

The mechanism by which [2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate exerts its effects involves its interaction with cellular redox systems. The selenium atom in the compound can undergo redox cycling, generating reactive intermediates that modulate cellular signaling pathways. These pathways include the activation of antioxidant response elements (ARE) and the inhibition of pro-inflammatory signaling cascades. The compound’s ability to induce apoptosis in cancer cells is attributed to its disruption of mitochondrial function and the activation of caspase enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl selenocyanate
  • p-Xylene selenocyanate
  • Selenocysteine-containing compounds

Uniqueness

Compared to other selenocyanate-containing compounds, [2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its phenyl acetate moiety allows for easy modification and functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3Se/c1-9(15)17-11-5-3-2-4-10(11)12(16)14-6-7-18-8-13/h2-5H,6-7H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLOEJJBOLNYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NCC[Se]C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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